molecular formula C11H15N3O3S B2903608 2-(3,4-dimethoxybenzoyl)-N-methylhydrazinecarbothioamide CAS No. 298217-87-5

2-(3,4-dimethoxybenzoyl)-N-methylhydrazinecarbothioamide

Cat. No. B2903608
CAS RN: 298217-87-5
M. Wt: 269.32
InChI Key: IQOMOUXYZRGOAZ-UHFFFAOYSA-N
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Description

The compound “2-(3,4-dimethoxybenzoyl)-N-methylhydrazinecarbothioamide” is a complex organic molecule. It contains a benzoyl group (a benzene ring attached to a carbonyl group), which is further substituted with two methoxy groups (CH3-O-) at the 3rd and 4th positions. It also contains a hydrazinecarbothioamide group, which consists of a hydrazine (NH2-NH2) attached to a carbothioamide (C=S) group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzoyl and methoxy groups would contribute to the compound’s aromaticity, while the hydrazinecarbothioamide group would likely introduce some polarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzoyl group is typically quite stable, but could potentially undergo electrophilic aromatic substitution reactions. The methoxy groups might be susceptible to demethylation under certain conditions. The hydrazinecarbothioamide group could potentially undergo a variety of reactions, including those involving the nitrogen-nitrogen or carbon-sulfur bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polarity of the hydrazinecarbothioamide group and the nonpolarity of the benzoyl and methoxy groups .

properties

IUPAC Name

1-[(3,4-dimethoxybenzoyl)amino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-12-11(18)14-13-10(15)7-4-5-8(16-2)9(6-7)17-3/h4-6H,1-3H3,(H,13,15)(H2,12,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOMOUXYZRGOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxybenzoyl)-N-methylhydrazinecarbothioamide

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